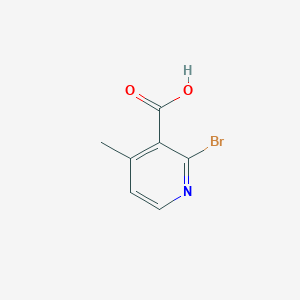

2-Bromo-4-methyl-nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYGHOZBHDBJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597757 | |

| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-07-8 | |

| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Mechanistic Pathways for the Synthesis of 2-Bromo-4-methylnicotinic Acid

Executive Summary

The 2-bromo-4-methylnicotinic acid scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors and KRAS G12C covalent binders. Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electrophilic handle at C2 (bromine), a steric wedge at C4 (methyl), and a carboxylate anchor at C3.

This guide moves beyond standard textbook preparations to analyze the Directed Ortho-Metalation (DoM) pathway, the most atom-economical and regioselective method for generating the C3-carboxyl functionality on this specific halogenated core. We will also examine the precursor synthesis via the Sandmeyer transformation to provide a complete retrosynthetic narrative.

Structural Analysis & Reactivity Profile

The synthesis of 2-bromo-4-methylnicotinic acid is governed by the competing electronic and steric effects of the pyridine substituents.

| Position | Substituent | Electronic Effect | Steric Effect | Synthetic Implication |

| C2 | Bromine (-Br) | -I (Inductive withdrawal) | Moderate | Directs lithiation to C3 (Ortho-Lithiation). Prone to "Halogen Dance." |

| C3 | Target (-COOH) | N/A | High | The target site. Flanked by Br and Me, creating a "steric pocket." |

| C4 | Methyl (-CH3) | +I (Inductive donation) | Moderate | Weakly deactivates nucleophilic attack; sterically hinders C3. |

| N1 | Pyridine Nitrogen | -I, -M | N/A | Directs lithiation to C2 or C6; renders ring electron-deficient. |

Key Challenge: The primary synthetic risk is the Halogen Dance , a base-catalyzed isomerization where the bromine atom migrates to a more thermodynamically stable position (usually C3 or C6) during lithiation.

Primary Mechanism: Directed Ortho-Metalation (DoM)

The most sophisticated route for forming the nicotinic acid moiety involves the regioselective carboxylation of 2-bromo-4-methylpyridine. This relies on the acidity of the C3 proton, which is enhanced by the adjacent electron-withdrawing bromine and the pyridine nitrogen.

The Mechanistic Pathway

-

Coordination: Lithium Diisopropylamide (LDA) coordinates with the lone pair of the bromine atom and the pyridine nitrogen.

-

Deprotonation (Kinetic Control): At low temperatures (-78°C), LDA removes the C3 proton. This is kinetically favored over C6 due to the inductive acidification by the adjacent bromine (the "ortho effect").

-

Lithio-Intermediate Stabilization: The resulting 3-lithio-2-bromo-4-methylpyridine species is stabilized by intramolecular chelation.

-

Electrophilic Quench: The nucleophilic C3 attacks carbon dioxide (

), forming the lithium nicotinate salt. -

Protonation: Acidic workup yields the free acid.

Pathway Visualization

The following diagram illustrates the transition states and the critical divergence point for the Halogen Dance side reaction.

Caption: Kinetic deprotonation pathway vs. thermodynamic halogen dance risk during the synthesis of 2-bromo-4-methylnicotinic acid.

Precursor Synthesis: The Sandmeyer Route[1]

To reach the starting material for the DoM reaction, one typically employs a Sandmeyer-type transformation starting from commercially available 2-amino-4-methylpyridine .[1]

Mechanism

This reaction proceeds via the formation of a diazonium salt.[1]

-

Diazotization: Treatment with sodium nitrite (

) in hydrobromic acid ( -

Radical Substitution: In the presence of Copper(I) Bromide (

), the diazonium group is displaced by a bromine radical/anion via an inner-sphere electron transfer mechanism.

Caption: Synthesis of the DoM precursor via Sandmeyer diazotization.

Experimental Protocol: DoM Carboxylation

This protocol is designed for a 10 mmol scale reaction. It emphasizes strict temperature control to prevent the Halogen Dance side reaction.

Reagents & Stoichiometry

| Reagent | Equiv. | Amount | Role |

| 2-Bromo-4-methylpyridine | 1.0 | 1.72 g | Substrate |

| LDA (2.0 M in THF/Heptane) | 1.1 | 5.5 mL | Non-nucleophilic Base |

| Dry THF | N/A | 20 mL | Solvent |

| Dry | Excess | Balloon | Electrophile |

| HCl (2N) | Excess | ~10 mL | Proton Source |

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Flush with nitrogen for 15 minutes.

-

-

Substrate Solvation:

-

Add 2-bromo-4-methylpyridine (1.72 g) and anhydrous THF (20 mL) via syringe.

-

Cool the solution to -78°C using a dry ice/acetone bath. Critical: Allow at least 20 minutes for equilibration.

-

-

Lithiation (The Danger Zone):

-

Add LDA (5.5 mL) dropwise over 10 minutes via a syringe pump or pressure-equalizing dropping funnel.

-

Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species.

-

Stir at -78°C for exactly 45 minutes .

-

Warning: Do NOT allow the temperature to rise above -60°C, or the bromine will migrate (Halogen Dance).

-

-

Carboxylation:

-

Introduce dry

gas into the reaction mixture through a needle (bubbling directly into the solution) or via a balloon. -

Maintain -78°C for the first 15 minutes, then allow the reaction to slowly warm to room temperature over 1 hour while under

atmosphere.

-

-

Quench & Isolation:

-

Quench the reaction with water (5 mL).

-

Adjust pH to ~1-2 using 2N HCl . This protonates the lithium carboxylate to the free acid.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (MeOH/DCM gradient).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or | Distill THF over Na/Benzophenone; pass |

| Regioisomers | Halogen Dance (Br migration). | Ensure temperature stays strictly below -70°C during lithiation. Reduce lithiation time. |

| Starting Material Recovery | Incomplete deprotonation. | Increase LDA to 1.2 equiv. Ensure LDA quality (titrate before use). |

| Decarboxylation | Overheating during workup. | Do not heat the crude acid above 40°C during rotary evaporation. |

References

-

BenchChem. (2025).[1] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. Retrieved from

-

Royal Society of Chemistry. (2023). Electronic Supplementary Information: Synthesis of methyl 4-bromo-6-methylnicotinate and related derivatives. Retrieved from

-

MDPI Catalysts. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid.[2][3] (Context on oxidative routes). Retrieved from

-

Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.[4] (Analogous bromination/lithiation chemistry).[5] Retrieved from

-

AChemBlock. (2024).[5] Product Data: 2-Bromo-4-methyl-nicotinic acid 95%.[6] Retrieved from [6]

Sources

A Senior Application Scientist's In-Depth Technical Guide to Exploring the Chemical Space of 2-Bromo-4-methyl-nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Exploring Focused Chemical Libraries

In the landscape of modern drug discovery and materials science, the ability to rapidly and intelligently navigate chemical space is paramount. The selection of a starting scaffold is a critical decision that dictates the accessible diversity and ultimate success of a discovery campaign. 2-Bromo-4-methyl-nicotinic acid is a prime example of a highly versatile starting material, offering a trifecta of orthogonally reactive sites that can be selectively functionalized to generate a rich library of novel compounds. This guide is structured to provide not just a series of protocols, but a strategic framework for thinking about the diversification of this scaffold, grounded in the principles of synthetic efficiency and molecular design.

The this compound Scaffold: A Privileged Starting Point

The strategic value of this compound lies in the distinct reactivity of its three key functional groups: the bromine atom at the 2-position, the carboxylic acid at the 3-position, and the methyl group at the 4-position. This arrangement allows for a systematic exploration of structure-activity relationships (SAR).

-

The 2-Bromo Position: This is the primary site for introducing molecular complexity through a variety of transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition, a key step in many catalytic cycles.

-

The 3-Carboxylic Acid: This functional group serves as a versatile handle for amide bond formation, esterification, and reduction to the corresponding alcohol. The vast commercial availability of amines and alcohols allows for the generation of extensive libraries with diverse physicochemical properties.

-

The 4-Methyl Group: While seemingly a simple substituent, the methyl group exerts a subtle but significant electronic and steric influence on the reactivity of the pyridine ring, and can be a key recognition element in protein-ligand interactions.

Derivatives of nicotinic acid have shown significant promise in various therapeutic areas, including as analgesic and anti-inflammatory agents.[1]

A Hierarchical Approach to Library Synthesis

A logical and resource-efficient approach to exploring the chemical space of this compound involves a hierarchical strategy. This entails a deliberate sequence of reactions to maximize diversity while minimizing synthetic steps and potential for conflicting reactivity.

Figure 1: A hierarchical workflow for the diversification of this compound.

Generally, it is advisable to first protect or functionalize the carboxylic acid moiety before proceeding with transition metal-catalyzed cross-coupling reactions. The acidic proton of the carboxylic acid can interfere with many organometallic reagents and bases used in these transformations.

Core Synthetic Methodologies: A Practical Guide

The following protocols are presented as robust starting points for the synthesis and derivatization of this compound.

Part 1: Synthesis of the Core Scaffold

While this compound is commercially available, its synthesis from readily available precursors is often necessary. A common strategy involves the synthesis of the corresponding methyl ester followed by hydrolysis.

Protocol 1: Synthesis of Methyl 2-bromo-4-methylnicotinate (Illustrative)

This protocol is adapted from procedures for similar nicotinic acid derivatives.

-

Starting Material: 4-methylnicotinic acid.

-

Esterification: Reflux 4-methylnicotinic acid in methanol with a catalytic amount of concentrated sulfuric acid.[2] Neutralize the reaction mixture and extract the methyl 4-methylnicotinate.

-

Bromination: While direct bromination of the pyridine ring can be challenging, a common route involves the Sandmeyer reaction of an aminopyridine precursor. Alternatively, for related systems, direct bromination of the N-oxide followed by deoxygenation is a viable strategy.

-

Hydrolysis to the Acid: The resulting methyl 2-bromo-4-methylnicotinate can be hydrolyzed to this compound by heating with an aqueous base such as sodium hydroxide in a suitable solvent like dimethylsulfoxide, followed by acidification.[3]

Part 2: Diversification of the Carboxylic Acid

The formation of amide bonds is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.

Protocol 2: General Procedure for Amide Bond Formation

-

Acid Activation: In an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), dissolve this compound (1.0 eq.). Add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.). Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the progress by LC-MS or TLC.

-

Work-up and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind the Choices:

-

Coupling Reagents: HATU is a highly efficient coupling reagent, particularly for challenging couplings involving electron-deficient acids or sterically hindered amines. Other common reagents include HBTU, EDC/HOBt, and T3P.[4]

-

Anhydrous Conditions: Coupling reagents are highly sensitive to water, which can lead to hydrolysis of the activated intermediate and reduced yields.

Part 3: Diversification at the 2-Position: Cross-Coupling Reactions

The true power of the this compound scaffold is realized through transition metal-catalyzed cross-coupling reactions. For the following protocols, it is generally recommended to use the methyl ester of this compound to avoid potential complications from the free carboxylic acid.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the pyridine core and a wide range of aryl and heteroaryl boronic acids.[5]

-

Reaction Setup: In a reaction vessel, combine methyl 2-bromo-4-methylnicotinate (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and monitor by LC-MS or TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Figure 2: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful method for the synthesis of arylamines by coupling aryl halides with a wide range of primary and secondary amines.[6][7]

-

Reaction Setup (Inert Atmosphere): In a glovebox or under an inert atmosphere, combine methyl 2-bromo-4-methylnicotinate (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or RuPhos, 0.02-0.05 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

-

Solvent: Add an anhydrous aprotic solvent like toluene or dioxane.

-

Reaction: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction progress by LC-MS or TLC.

-

Work-up and Purification: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Self-Validating Systems:

The success of these cross-coupling reactions can be readily validated. The disappearance of the starting material and the appearance of a new, less polar product spot by TLC is a strong indicator of a successful reaction. Confirmation of the desired product structure is then achieved through standard analytical techniques such as LC-MS and NMR spectroscopy.

Data Presentation: Exemplary Diversification

The following table provides a representative, though hypothetical, summary of the types of derivatives that can be generated from methyl 2-bromo-4-methylnicotinate and the expected yield ranges based on similar reported reactions.

| Entry | Reaction Type | Coupling Partner | Product Structure | Typical Yield (%) |

| 1 | Suzuki-Miyaura | Phenylboronic acid | Methyl 4-methyl-2-phenylnicotinate | 75-90 |

| 2 | Suzuki-Miyaura | 3-Thienylboronic acid | Methyl 4-methyl-2-(thiophen-3-yl)nicotinate | 70-85 |

| 3 | Buchwald-Hartwig | Morpholine | Methyl 2-morpholino-4-methylnicotinate | 80-95 |

| 4 | Buchwald-Hartwig | Aniline | Methyl 2-(phenylamino)-4-methylnicotinate | 70-85 |

| 5 | Amide Coupling | Benzylamine | 2-Bromo-N-benzyl-4-methylnicotinamide | 85-95 |

Concluding Remarks and Future Outlook

The this compound scaffold is a powerful platform for the generation of diverse chemical libraries. The synthetic strategies and protocols outlined in this guide provide a robust framework for exploring the chemical space around this core. By employing a hierarchical approach and leveraging the power of modern cross-coupling and amidation chemistries, researchers can efficiently generate novel molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. The continued development of more efficient and sustainable catalytic systems will further enhance the utility of this versatile building block.

References

- Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57). (n.d.). Google Patents.

-

(PDF) Synthesis and antinociceptive activity of methyl nicotinate. (2025, August 5). ResearchGate. Retrieved February 2, 2026, from [Link]

- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (n.d.). Google Patents.

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

- Preparation of 2-bromo-4-methylphenol. (n.d.). Google Patents.

- Preparation of nicotinic acid amide. (n.d.). Google Patents.

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved February 2, 2026, from [Link]

-

Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 2, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

(PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. (2025, August 7). ResearchGate. Retrieved February 2, 2026, from [Link]

-

A green chemistry perspective on catalytic amide bond formation Abstract. (n.d.). UCL Discovery. Retrieved February 2, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved February 2, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Chemistry Vignettes: Amide synthesis under acidic conditions. (2014, January 16). YouTube. Retrieved February 2, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

Sources

Computational Profiling of 2-Bromo-4-methyl-nicotinic Acid: A Guide to Reactivity & Scaffold Optimization

This guide outlines a rigorous computational framework for profiling 2-Bromo-4-methyl-nicotinic acid , a highly functionalized pyridine scaffold used in fragment-based drug discovery (FBDD).

The presence of a C2-Bromine (leaving group), C3-Carboxylic Acid (directing/solubilizing group), and C4-Methyl (steric anchor) creates a "frustrated" electronic system. This guide details how to model its unique reactivity, focusing on the competition between steric inhibition and electronic activation.

Structural Dynamics & Conformational Landscape

Before modeling reactivity, you must accurately capture the ground-state geometry. The steric pressure from the C4-methyl and C2-bromo groups forces the C3-carboxylic acid out of the pyridine plane, breaking conjugation.

The "Ortho-Ortho" Effect Protocol

Standard optimization (B3LYP/6-31G*) often fails to capture the correct dihedral angle of the carboxylate in crowded systems.

-

Recommended Functional: M06-2X or

B97X-D (includes dispersion corrections critical for steric clashes). -

Basis Set: def2-TZVP (Triple-zeta valence polarized) for accurate electron density at the bromine atom.

Step-by-Step Conformational Scan:

-

Dihedral Definition: Define the torsion angle

(C2-C3-C(O)-OH). -

Scan Parameters: Perform a relaxed potential energy surface (PES) scan from

to -

Validation: The global minimum will likely be twisted (

). If the structure remains planar, your method lacks sufficient steric repulsion modeling.

Visualization: Conformational Workflow

Figure 1: Workflow for identifying the energetically favorable conformation of sterically crowded pyridine acids.

Mapping Reactivity Hotspots ( vs. Cross-Coupling)

The C2-position is primed for Nucleophilic Aromatic Substitution (

Electronic Activation Analysis

Use Fukui Functions to predict the most likely site of nucleophilic attack (

-

Nucleophilic Attack (

): High values at C2 indicate susceptibility to -

Electrophilic Attack (

): High values at C6 or C5 indicate sites for potential byproduct formation (e.g., nitration/halogenation).

Key Insight: If the C3-COOH is twisted out of plane, it loses its mesomeric electron-withdrawing capability. This raises the LUMO energy, theoretically decreasing

Modeling the Reaction Pathway

To simulate the reaction with a nucleophile (e.g., an amine

-

Reactant Complex (RC): Optimize the pre-reaction complex where the amine lone pair aligns with the

-orbital of C2. -

Transition State (TS): Search for the Meisenheimer-like TS using the QST3 (Quadratic Synchronous Transit) method.

-

Critical Check: The imaginary frequency must correspond to the C2-N bond formation and C2-Br bond weakening.

-

-

Solvation Model: Use SMD (Solvation Model based on Density) with a polar solvent (e.g., DMSO or DMF) as charge separation is significant in the TS.

Visualization: Reaction Coordinate

Figure 2: Reaction coordinate diagram for the displacement of Bromine at C2 by a nucleophile.

Physicochemical Property Prediction (pKa & Solubility)

For drug development, the ionization state of the C3-COOH and Pyridine-N is critical.

Thermodynamic Cycle for pKa Calculation

Direct calculation of pKa is error-prone. Use a thermodynamic cycle combining gas-phase acidity and solvation free energies.[1]

Equation:

Protocol:

-

Gas Phase: Calculate

for -

Solvation: Calculate

for -

Correction: The C4-methyl group may destabilize the carboxylate anion sterically, leading to a higher pKa (weaker acid) than nicotinic acid.

Data Summary: Expected Trends

| Property | Nicotinic Acid (Ref) | This compound | Mechanistic Cause |

| C3-COOH pKa | 4.75 | ~5.2 - 5.5 (Predicted) | Steric twist reduces anion resonance stabilization. |

| Pyridine N pKa | 3.0 (Conjugate Acid) | < 1.0 (Predicted) | Inductive withdrawal by C2-Br reduces basicity. |

| Dipole Moment | ~2.5 D | ~4.0 - 5.0 D | Vector addition of C=O and C-Br dipoles. |

Experimental Validation & References

Validation Experiments

To verify your computational model, perform these specific assays:

-

NMR Titration: Measure

NMR shifts of the C3-carboxyl carbon across a pH range (2-8) to determine the experimental pKa and validate the steric twist hypothesis. -

Kinetic Isotope Effect (KIE): If modeling

, use deuterated nucleophiles. A primary KIE (

References

-

Mechanism of

in Pyridines:- Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution ( ) using simple descriptors.

- Source:Chemical Science, 2022.

-

URL:[Link]

-

Steric Effects in DFT

-

Suzuki Coupling of 2-Halopyridines

-

pKa Calculation Protocols

- Title: Theoretical pKa calcul

- Source:ResearchG

-

URL:[Link]

Sources

physical properties of 2-Bromo-4-methyl-nicotinic acid melting point boiling point

Executive Summary

2-Bromo-4-methylnicotinic acid (CAS: 65996-07-8) represents a critical halogenated pyridine scaffold in medicinal chemistry. Unlike simple pyridine building blocks, the orthogonal functionality of the C2-bromide and C3-carboxylic acid moieties allows for regioselective diversification—specifically enabling Suzuki-Miyaura couplings at C2 and amide/ester formation at C3.

This technical guide synthesizes the definitive physicochemical properties of this compound, addressing the common ambiguity regarding its thermal stability. It provides a validated synthetic workflow for its isolation, ensuring high purity for downstream pharmaceutical applications.

Physicochemical Characterization

Core Properties Table

The following data aggregates experimental values from validated vendor certificates of analysis (CoA) and predicted computational models where experimental data is precluded by thermal instability.

| Property | Value / Description | Confidence Level | Note |

| CAS Number | 65996-07-8 | High | Unique Identifier |

| Molecular Formula | C₇H₆BrNO₂ | High | MW: 216.03 g/mol |

| Appearance | White to off-white crystalline solid | High | Recrystallized from EtOH/Water |

| Melting Point | 170 – 171 °C | High | Experimental (Capillary method) [1] |

| Boiling Point | N/A (Decomposes) | High | Decarboxylation occurs >200°C |

| Predicted BP | ~343 °C (at 760 mmHg) | Low | Theoretical extrapolation only [2] |

| Density | 1.7 ± 0.1 g/cm³ | Medium | Predicted based on crystal packing |

| pKa (Acid) | ~3.5 – 4.0 | Medium | Lower than nicotinic acid (4.[1][2][3]75) due to inductive effect of Br |

| Solubility | DMSO > Methanol > Ethanol > Water | High | Zwitterionic character limits non-polar solubility |

Thermal Behavior & Stability Analysis

The Melting Point vs. Boiling Point Paradox: Researchers often seek a boiling point for distillation purposes. However, 2-Bromo-4-methylnicotinic acid, like many ortho-halogenated nicotinic acids, undergoes thermal decarboxylation before reaching a theoretical boiling point at atmospheric pressure.

-

Mechanism: At temperatures exceeding 200°C, the electron-withdrawing nature of the pyridine ring facilitates the loss of CO₂, yielding 2-bromo-4-methylpyridine.

-

Operational Implication: Do not attempt atmospheric distillation. Purification must be achieved via crystallization or acid-base precipitation.

Synthetic Methodology & Protocol

The most robust route to high-purity 2-Bromo-4-methylnicotinic acid is the hydrolysis of its methyl ester precursor . Direct bromination of 4-methylnicotinic acid often yields inseparable mixtures of regioisomers.

Reaction Logic

The methyl ester (Methyl 2-bromo-4-methylnicotinate) is treated with a strong base to saponify the ester. The key to high yield is the careful acidification step to reach the isoelectric point (pI) where the zwitterionic acid precipitates out of the aqueous phase.

Detailed Protocol: Ester Hydrolysis

Standard Operating Procedure (SOP-SYN-042)

Reagents:

-

Methyl 2-bromo-4-methylnicotinate (1.0 eq)

-

Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 eq)

-

Tetrahydrofuran (THF) or Methanol (Solvent)

-

Hydrochloric Acid (HCl), 1.0 M and 6.0 M

Workflow:

-

Dissolution: Dissolve the methyl ester in THF/Water (3:1 ratio). Ensure complete solvation.

-

Saponification: Add 2.0 M NaOH dropwise at 0°C.

-

Reflux: Warm to 60°C and stir for 3–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (Rf ~0.8) should disappear, replaced by the baseline acid spot.

-

Workup (Critical Step):

-

Evaporate THF under reduced pressure.

-

Dilute the remaining aqueous residue with water.

-

Wash with Ethyl Acetate (2x) to remove unreacted neutral impurities. Discard the organic layer.

-

-

Precipitation: Cool the aqueous layer to 0°C. Slowly add 6.0 M HCl until pH reaches ~3.0. A white solid will precipitate.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Visualization of Workflow

Figure 1: Step-by-step hydrolysis workflow for isolating the target acid from its ester precursor.

Applications in Drug Discovery

This scaffold is highly valued because it offers three distinct "vectors" for chemical modification, allowing it to serve as a core hub in Fragment-Based Drug Design (FBDD).

Structural Versatility

-

C2-Position (Bromine): Prime site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. The electron-deficient pyridine ring activates this position for nucleophilic aromatic substitution (SNAr) as well.

-

C3-Position (Carboxylic Acid): Can be converted to amides, esters, or reduced to an alcohol. It often serves as the "warhead" binding site in kinase inhibitors.

-

C4-Position (Methyl): Provides steric bulk to enforce atropisomerism or can be oxidized to an aldehyde for further extension.

Scaffold Logic Diagram

Figure 2: Chemotype analysis showing the orthogonal reactivity vectors available for medicinal chemistry optimization.

References

-

ChemDict Database. 2-Bromo-4-methyl-nicotinic acid Physical Properties. Retrieved from ChemDict.com. Link

-

ChemicalBook. Predicted Properties for Halogenated Nicotinic Acids. (Extrapolated from 2-bromo-4-chloronicotinic acid data). Link

-

Fisher Scientific. Safety Data Sheet (SDS) for Nicotinic Acid Derivatives. (General hazards: H315, H319, H335).[4] Link

-

PubChem. Compound Summary: 2-Bromo-4-methylpyridine (Precursor Analysis).Link

Sources

- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 2. 3222-56-8|2-Methylnicotinic acid|BLD Pharm [bldpharm.com]

- 3. 26156-48-9 CAS MSDS (2-BROMO-ISONICOTINIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 2-Bromo-4-methyl-nicotinic Acid Scaffold

Introduction: The Strategic Advantage of the 2-Bromo-4-methyl-nicotinic Acid Scaffold in Kinase Inhibitor Discovery

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions. A key strategy in the medicinal chemist's arsenal is the use of "privileged scaffolds," core molecular structures that are known to bind to specific protein families. The substituted nicotinic acid framework is one such scaffold, offering a versatile platform for the synthesis of kinase inhibitors.[2][3]

This guide focuses on the synthetic utility of this compound, a particularly valuable building block for the construction of novel kinase inhibitors. This scaffold offers several strategic advantages:

-

Orthogonal Functional Handles: The bromine atom at the 2-position and the carboxylic acid at the 3-position provide two distinct and chemoselectively addressable points for molecular elaboration. The bromine is primed for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid is readily converted to an amide, a common pharmacophore in kinase inhibitors.[2][4]

-

Vectorial Elaboration: This orthogonality allows for a controlled, stepwise synthesis, enabling the systematic exploration of the chemical space around the core scaffold. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Structural Rigidity and Planarity: The pyridine ring provides a rigid and planar core, which can be advantageous for binding to the often-planar ATP-binding site of kinases.[5] The methyl group at the 4-position can also play a role in establishing key interactions within the binding pocket or influencing the overall conformation of the inhibitor.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using the this compound scaffold. We will delve into the key synthetic transformations, providing detailed, step-by-step protocols for Suzuki-Miyaura cross-coupling and subsequent amide bond formation.

Synthetic Strategy Overview

The general synthetic approach involves a two-step sequence to elaborate the this compound scaffold. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a diverse range of aryl or heteroaryl moieties at the 2-position. The second step is the coupling of the resulting carboxylic acid with a variety of amines to generate the final amide products. This strategy allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Figure 1: General synthetic workflow for the elaboration of the this compound scaffold.

Part 1: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds between sp2-hybridized carbon atoms.[6] In this protocol, we will couple this compound with a representative arylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 216.03 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 |

| 1,4-Dioxane | - | 10 mL | - |

| Water | - | 2 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 mmol).

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-aryl-4-methyl-nicotinic acid.

-

Causality Behind Experimental Choices:

-

Base: Sodium carbonate is a commonly used base in Suzuki couplings and is effective in activating the boronic acid for transmetalation.[6]

-

Catalyst: Pd(PPh₃)₄ is a robust and widely used palladium(0) catalyst for Suzuki couplings.[7]

-

Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it dissolves both the organic and inorganic reagents.

-

Degassing: The removal of oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Part 2: Amide Coupling of 2-Aryl-4-methyl-nicotinic Acid

Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry.[4] This protocol describes the coupling of the 2-aryl-4-methyl-nicotinic acid intermediate with a primary or secondary amine using a standard coupling agent.

Protocol 2: Amide Coupling

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Aryl-4-methyl-nicotinic acid | - | 1.0 | 1.0 |

| Amine (Primary or Secondary) | - | 1.1 | 1.1 |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 380.2 | 1.2 | 1.2 |

| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 | 2.0 |

| Anhydrous Dimethylformamide (DMF) | - | 10 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography or preparative HPLC setup

Procedure:

-

Reaction Setup: To a round-bottom flask, add the 2-aryl-4-methyl-nicotinic acid (1.0 mmol) and dissolve it in anhydrous DMF (10 mL).

-

Reagent Addition: Add the amine (1.1 mmol), HATU (1.2 mmol), and DIPEA (2.0 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Workup:

-

Pour the reaction mixture into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final kinase inhibitor.

-

Causality Behind Experimental Choices:

-

Coupling Agent: HATU is a highly efficient and widely used coupling agent that minimizes side reactions and racemization (if chiral amines are used).[8]

-

Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

-

Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.

Figure 2: Detailed experimental workflow for the synthesis of kinase inhibitors.

Conclusion

The this compound scaffold represents a highly versatile and strategically valuable starting material for the synthesis of novel kinase inhibitors. The orthogonal reactivity of the bromine atom and the carboxylic acid group allows for a modular and efficient synthetic approach, enabling the rapid generation of diverse chemical libraries for biological screening. The detailed protocols provided in this guide offer a robust starting point for researchers to explore the potential of this promising scaffold in their drug discovery programs.

References

- Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.

- The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis. ChemicalBook. 2019.

-

Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. 2023. Available from: [Link]

-

Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed. 2021. Available from: [Link]

- Methods of making nicotinic acid derivatives. Google Patents. 2022.

-

Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. 2017. Available from: [Link]

- Preparation of nicotinic acid amide. Google Patents. 1942.

-

Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). 2013. Available from: [Link]

- Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. Google Patents. 2006.

-

Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. 2021. Available from: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

-

Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. NIH. Available from: [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. Available from: [Link]

-

Synthesis of promiscuous ALK2 inhibitors. openlabnotebooks.org. 2019. Available from: [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. 2006.

-

Masking Boronic Acids for Suzuki Coupling. YouTube. 2011. Available from: [Link]

-

METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. European Patent Office. 2023. Available from: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. 2021. Available from: [Link]

-

Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Available from: [Link]

-

Compounds from Natural Sources as Protein Kinase Inhibitors. PMC - PubMed Central. 2020. Available from: [Link]

-

Patent Application Publication (10) Pub. No.: US 2009/0069389 A1. 2008. Available from: [Link]

-

Amide Synthesis. Fisher Scientific. Available from: [Link]

-

COURSE: B. PHARMACY, 4 Sem Module-4: SYNTHESIS, REACTIONS AND MEDICINAL USES OF. COP Bela. Available from: [Link]

-

MEDICINAL CHEMISTRY. Madhya Pradesh Bhoj (open) University. Available from: [Link]

Sources

- 1. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2022087373A1 - Methods of making nicotinic acid derivatives - Google Patents [patents.google.com]

- 4. hepatochem.com [hepatochem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]

use of 2-Bromo-4-methyl-nicotinic acid in fragment-based drug discovery

Application & Protocol Guide

Topic: Strategic Application of 2-Bromo-4-methyl-nicotinic Acid in Fragment-Based Drug Discovery (FBDD)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel lead compounds, commencing with low molecular weight ligands (fragments) that bind to biological targets with high efficiency. This guide provides a detailed exploration of This compound , a versatile fragment poised for effective FBDD campaigns. We will dissect its physicochemical properties, outline its strategic advantages, and provide detailed, field-tested protocols for its application in primary screening, orthogonal validation, and hit-to-lead optimization. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for leveraging this fragment's unique chemical features to accelerate drug discovery projects.

Physicochemical Profile & Strategic Value

This compound is a synthetically tractable fragment that presents multiple opportunities for targeted interaction and subsequent chemical elaboration. Its value in an FBDD context is rooted in its structural and chemical characteristics.

Compliance with the "Rule of Three"

A fragment's success is often predicated on its adherence to the "Rule of Three," a set of guidelines that favor optimal starting points for lead generation. This compound aligns well with these principles.

| Property | Value | "Rule of Three" Guideline | Compliance |

| Molecular Weight (MW) | ~216.03 g/mol | < 300 Da | Yes |

| cLogP | ~1.5-2.0 | ≤ 3 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (from carboxylic acid) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (N in ring, 2 O in acid) | ≤ 3 | Yes |

| Rotatable Bonds | 1 | ≤ 3 | Yes |

Note: cLogP values are estimates and can vary based on the calculation algorithm.

This profile ensures the fragment possesses sufficient water solubility for biophysical assays while maintaining enough lipophilicity to engage in meaningful interactions within protein binding pockets.

Key Interaction Features

The true potential of this fragment lies in its distinct chemical motifs, which can be exploited to achieve high-affinity binding and provide vectors for optimization.

Caption: Potential binding modes of the fragment within a target's active site.

-

Pyridine Ring: The nitrogen atom acts as a key hydrogen bond acceptor, a common and effective interaction in drug-protein binding.[1] The aromatic ring itself can also engage in π-stacking with aromatic residues like tyrosine or phenylalanine.

-

Carboxylic Acid: This group is a strong hydrogen bond donor and can also form salt bridges with positively charged residues such as lysine or arginine, providing a powerful anchoring point.

-

Bromine Atom: The bromine serves two critical purposes. First, it can form halogen bonds—a highly directional, non-covalent interaction with electron-rich atoms like oxygen or sulfur—which can significantly enhance binding affinity and specificity. Second, it is an invaluable synthetic handle for hit-to-lead optimization via cross-coupling chemistry.[2]

-

Methyl Group: This small hydrophobic group can probe small lipophilic pockets, contributing to binding affinity and providing a vector for exploring larger hydrophobic regions during lead optimization.

The presence of a bromine atom is particularly advantageous in crystallographic screening methods. Because of its high electron density, bromine produces a strong anomalous scattering signal, making it easier to unambiguously identify the fragment's position and orientation in the protein's electron density map, even with weak binding or low occupancy.[3][4]

Integrated FBDD Workflow

A successful FBDD campaign requires a multi-stage approach, moving from initial hit identification to robust validation and structural characterization. This workflow ensures that resources are focused on the most promising fragments.

Caption: A streamlined workflow for a fragment-based drug discovery campaign.

Experimental Protocols

The following protocols are designed for the screening and validation of this compound against a purified protein target.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free technology ideal for detecting the low-affinity interactions characteristic of fragments.[5] It provides real-time kinetics and affinity data (KD), making it a gold standard for FBDD.

Materials:

-

SPR instrument (e.g., Biacore T200, GE Healthcare)

-

Sensor Chip (e.g., CM5, Series S)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Target protein (>95% purity)

-

This compound (≥98% purity, stock in 100% DMSO)

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Assay Buffer: Running buffer with 2-5% DMSO (match DMSO concentration of fragment solution)

Methodology:

-

Protein Immobilization:

-

Equilibrate the sensor chip with Running Buffer.

-

Activate the carboxylated surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the target protein (e.g., 10-50 µg/mL in 10 mM Acetate buffer, pH 4.5-5.5) over the activated surface until the desired immobilization level (typically 5,000-10,000 RU) is reached.

-

Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract bulk refractive index changes.

-

-

Fragment Screening:

-

Prepare a stock solution of this compound (e.g., 10-50 mM in 100% DMSO).

-

Dilute the fragment into Assay Buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is consistent across all samples and the running buffer.

-

Inject the fragment solution over the reference and target flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with Assay Buffer (e.g., 120 seconds).

-

A positive "hit" is identified by a response signal in the target flow cell that is significantly higher than the reference cell signal.

-

-

Data Analysis:

-

Reference-subtract the sensorgrams (Target RU - Reference RU).

-

Analyze the binding response at equilibrium. Hits are typically defined as fragments eliciting a response >3 standard deviations above the mean of negative controls.

-

For confirmed hits, perform a full dose-response analysis (e.g., 8-point titration from 1 mM down to 7.8 µM) to determine the equilibrium dissociation constant (KD).

-

Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Rationale: DSF, or Thermal Shift Assay, provides an independent, biophysical validation of a fragment hit. A true binding event will typically stabilize the protein, leading to an increase in its melting temperature (Tm). This method confirms direct target engagement in a solution-based format.

Materials:

-

qPCR instrument with melt-curve capability (e.g., Bio-Rad CFX96)

-

Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)

-

Target protein

-

This compound

-

Assay Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl

Methodology:

-

Reagent Preparation:

-

Dilute the target protein to a final concentration of 2-5 µM in Assay Buffer.

-

Dilute SYPRO Orange dye to a 20x working solution in Assay Buffer.

-

Prepare a 10 mM stock of the fragment in 100% DMSO and create a dilution series.

-

-

Assay Setup (per well of a 96-well PCR plate):

-

Add 20 µL of the 2-5 µM protein solution.

-

Add 2.5 µL of the fragment dilution (or DMSO for control).

-

Add 2.5 µL of the 20x SYPRO Orange dye.

-

Final volume: 25 µL. Final DMSO concentration should be kept constant (e.g., ≤ 5%).

-

Include a "protein + dye + DMSO" control and a "buffer + dye" control.

-

-

Thermal Denaturation:

-

Seal the plate and centrifuge briefly.

-

Place the plate in the qPCR instrument.

-

Set the thermal profile:

-

Initial temperature: 25°C

-

Ramp rate: 1°C/minute

-

Final temperature: 95°C

-

Acquire fluorescence data at each temperature increment.

-

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition.

-

Calculate the change in melting temperature (ΔTm) = Tm(fragment) - Tm(DMSO control).

-

A ΔTm of ≥ 2°C is generally considered a robust confirmation of binding.

-

Hit-to-Lead Optimization Strategy

Once this compound is confirmed as a hit, its structure provides clear vectors for chemical elaboration. The goal is to "grow" the fragment into a higher-affinity, more selective lead compound, guided by structural data.

Causality: The bromine atom at the 2-position is an exceptionally versatile synthetic handle. Its position on the pyridine ring allows for exploration of adjacent pockets via well-established palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reacting the bromo-fragment with various boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups. This is ideal for probing nearby hydrophobic pockets or forming new hydrogen bonds.

-

Sonogashira Coupling: Coupling with terminal alkynes introduces a rigid linker, useful for reaching distant pockets without a significant entropy penalty.

-

Buchwald-Hartwig Amination: Introduction of amines can provide new hydrogen bond donors/acceptors and improve physicochemical properties.

The carboxylic acid can be converted to amides to explore interactions in that region, while the methyl group can be systematically modified (e.g., to ethyl, cyclopropyl) to optimize hydrophobic packing.

Caption: Key vectors for synthetic elaboration from the fragment core.

Conclusion

This compound represents a high-value starting point for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a rich set of chemical features for protein interaction and synthetic modification, makes it an efficient tool for developing novel lead compounds. The bromine atom, in particular, provides a dual advantage by facilitating crystallographic hit identification and serving as a versatile handle for rapid, structure-guided optimization. By employing the robust biophysical and biochemical protocols detailed in this guide, researchers can effectively leverage this fragment to prosecute challenging drug targets and accelerate the journey from hit to clinical candidate.

References

-

Zhu, J., et al. (2015). Fragment-based drug discovery of 2-thiazolidinones as BRD4 inhibitors: 2. Structure-based optimization. Journal of Medicinal Chemistry. Available at: [Link]

-

One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]

-

Al-Ostath, R. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

-

Singh, N., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences. Available at: [Link]

-

Cambridge Healthtech Institute. (2023). Fragment-Based Drug Discovery. Available at: [Link]

-

Schiebel, J., et al. (2016). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PLOS ONE. Available at: [Link]

-

ChemHelpASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. Available at: [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]

-

Sine, S. M., et al. (2004). Roles of Amino Acids and Subunits in Determining the Inhibition of Nicotinic Acetylcholine Receptors by Competitive Antagonists. Molecular Pharmacology. Available at: [Link]

-

Popp, F. D. (1969). Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities. Journal of Medicinal Chemistry. Available at: [Link]

-

Khan, I., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports. Available at: [Link]

-

Ferguson, F. M., et al. (2014). Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]

-

Zhou, P. P., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies. Available at: [Link]

-

Gomez, A. R., et al. (2021). A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Available at: [Link]

-

Cashin, A. L., et al. (2007). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. onenucleus.com [onenucleus.com]

Application Note: Sonogashira Coupling of 2-Bromo-4-methyl-nicotinic Acid for Alkynylation

Abstract

The Sonogashira coupling stands as a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecular architectures essential for pharmaceutical and materials science research.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful alkynylation of 2-Bromo-4-methyl-nicotinic acid. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters for optimization and troubleshooting. The focus is on providing a robust framework for the synthesis of 2-alkynyl-4-methyl-nicotinic acid derivatives, which are valuable building blocks in the development of novel therapeutics, including nicotinic receptor agonists.[1]

Introduction: The Strategic Importance of Nicotinic Acid Alkynylation

Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] The introduction of an alkyne moiety at the 2-position via Sonogashira coupling dramatically expands the synthetic possibilities, allowing for subsequent modifications such as click chemistry, cyclization reactions, or further cross-coupling, to generate diverse libraries of bioactive compounds.[3]

The substrate, this compound, presents specific challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Furthermore, the carboxylic acid group can interfere with the basic conditions typically required for the reaction. This guide addresses these challenges head-on, providing a protocol optimized for this class of heteroaromatic carboxylic acids.

The Sonogashira Reaction: A Mechanistic Overview

The classical Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1][2][4] The reaction proceeds through two interconnected catalytic cycles.[4][5]

-

The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (this compound).

-

The Copper Cycle: The terminal alkyne reacts with the copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide.[1] This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex in a step known as transmetalation, which is often the rate-determining step.[4]

-

Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.[4]

While copper-free Sonogashira protocols exist to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, the copper-cocatalyzed reaction often proceeds at a faster rate and under milder conditions.[1][6]

Caption: Dual catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| This compound | C₇H₆BrNO₂ | 216.03 | 1.0 | 216 mg | Substrate |

| Terminal Alkyne | R-C≡CH | Varies | 1.2 | Varies | Coupling Partner |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 (5 mol%) | 58 mg | Palladium Catalyst |

| Copper(I) Iodide | CuI | 190.45 | 0.10 (10 mol%) | 19 mg | Co-catalyst |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 3.0 | 0.42 mL | Base & Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 10 mL | Solvent |

Note on Reagent Purity: Use dry, degassed solvents for best results. Triethylamine should be distilled over calcium hydride. Palladium catalysts can be sensitive to air and moisture; handle accordingly.

Step-by-Step Reaction Procedure

-

Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (216 mg, 1.0 mmol).

-

Catalyst Loading: Under a positive flow of inert gas, add Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 58 mg, 0.05 mmol) and Copper(I) Iodide (CuI, 19 mg, 0.10 mmol).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to 60-65 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Reaction Quench: Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification

-

Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction:

-

Dissolve the residue in ethyl acetate (20 mL).

-

Wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the bulk of the triethylamine hydrobromide salt.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers.

-

-

Purification of the Carboxylic Acid:

-

To the combined organic layers, add a 1 M aqueous solution of sodium hydroxide (NaOH) to deprotonate the nicotinic acid product, transferring it to the aqueous phase.

-

Separate the layers. The organic layer contains neutral impurities.

-

Carefully acidify the aqueous layer to pH ~4-5 with 1 M hydrochloric acid (HCl). The product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Optimization and Key Considerations

The success of the Sonogashira coupling on this substrate hinges on a careful balance of several factors.

| Parameter | Recommended Choice | Rationale & Causality |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are also effective as they are reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[1] The choice of electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[4][5] |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst. It facilitates the deprotonation of the alkyne and accelerates the transmetalation step.[1][2] Its absence may lead to a sluggish or incomplete reaction. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | An amine base is crucial to neutralize the HBr byproduct and to facilitate the formation of the copper acetylide.[1] TEA often serves as both the base and a co-solvent. The basicity must be sufficient to deprotonate the alkyne but not so strong as to cause unwanted side reactions with the carboxylic acid. |

| Solvent | THF, DMF, Acetonitrile | The solvent must solubilize all components.[7] THF is a good starting point. DMF can be used for less soluble substrates but may require higher temperatures. The polarity of the solvent can influence reaction rates.[7] |

| Temperature | Room Temp to 65 °C | The reaction is often run at a slightly elevated temperature to ensure a reasonable reaction rate, especially with less reactive aryl bromides.[1] Higher temperatures can lead to catalyst decomposition and side product formation. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Low reaction temperature. | 1. Use fresh catalyst or a different pre-catalyst.2. Ensure rigorous inert atmosphere techniques.3. Increase temperature incrementally to 65 °C. |

| Formation of Glaser Homocoupling Product (R-C≡C-C≡C-R) | 1. Presence of oxygen.2. High catalyst loading of copper. | 1. Thoroughly degas all solvents and reagents.2. Reduce the amount of CuI to 5 mol%. Consider a copper-free protocol if the problem persists.[1] |

| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Prolonged reaction time. | 1. Lower the reaction temperature.2. Monitor the reaction closely and quench once the starting material is consumed. |

| Difficulty in Purification | 1. Emulsion formation during work-up.2. Product is highly polar and water-soluble. | 1. Add brine during the extraction to break emulsions.2. After acidification, if precipitation is poor, extract the product into a more polar solvent like butanol or perform column chromatography on silica gel using an appropriate solvent system (e.g., DCM/MeOH with 1% acetic acid). |

Overall Experimental Workflow

The following diagram outlines the complete process from initial setup to the final, purified product.

Caption: Workflow from reaction setup to product characterization.

References

-

Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(4), 2074-2145. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 2, 2026, from [Link]

-

Shaikh, I. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

-

Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. SSRN. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4806. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2021). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. [Link]

-

Wang, X., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.lucp.net [books.lucp.net]

Large-Scale Synthesis of 2-Bromo-4-methyl-nicotinic Acid: An Application & Protocol Guide

Introduction: Strategic Importance of 2-Bromo-4-methyl-nicotinic Acid

This compound is a highly valued heterocyclic building block in the chemical industry. Its strategic importance lies in its role as a key intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] The presence of three distinct functional handles—a carboxylic acid, a bromine atom at the electron-deficient C2-position, and a methyl group—provides synthetic chemists with a versatile scaffold for constructing diverse molecular architectures.

The bromine atom, in particular, serves as a linchpin for introducing molecular complexity. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2][3] This reactivity allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, a critical step in the development of novel therapeutic agents and crop protection agents.[2] For instance, derivatives of this acid are integral to the synthesis of certain kinase inhibitors for targeted cancer therapy and advanced fungicides.[2]

This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, offering detailed protocols, mechanistic insights, and considerations for process optimization and safety.

Retrosynthetic Analysis and Strategy Selection

The most direct and industrially viable approach to this compound involves a two-step sequence starting from the readily available 2-Amino-4-methylpyridine. This strategy leverages a well-established Sandmeyer-type reaction for the introduction of the bromine atom, followed by a selective oxidation of the methyl group to the carboxylic acid.

Caption: Flowchart of the two-step synthesis from starting material to final product.

Conclusion

The synthetic route detailed in this guide, proceeding through a Sandmeyer reaction followed by permanganate oxidation, represents a reliable, scalable, and economically viable method for the large-scale production of this compound. By understanding the underlying reaction mechanisms and adhering to strict safety and process controls, researchers and chemical engineers can effectively produce this critical intermediate for applications in drug discovery and development. The protocols provided herein serve as a robust foundation for both laboratory synthesis and industrial scale-up.

References

- Vertex AI Search. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.

-

Oreate AI. (2026, January 15). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Retrieved February 2, 2026, from [Link]

-

Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid - Eureka. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.

-

Organic Syntheses. (n.d.). Nicotinic acid. Retrieved February 2, 2026, from [Link]

-